molecular formula C24H21ClN2O2 B2896330 1-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-3H-benzo[f]chromen-3-one CAS No. 877782-47-3

1-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-3H-benzo[f]chromen-3-one

Cat. No.: B2896330
CAS No.: 877782-47-3
M. Wt: 404.89
InChI Key: OZNGWFRTVWMNNH-UHFFFAOYSA-N
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Description

1-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-3H-benzo[f]chromen-3-one is a complex organic compound that features a piperazine ring attached to a benzochromenone structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-3H-benzo[f]chromen-3-one typically involves a multi-step process. One common method includes the Mannich reaction, where a piperazine derivative is reacted with a suitable aldehyde and a benzochromenone precursor. The reaction conditions often involve the use of solvents like ethanol or methanol and may require heating to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques like chromatography may also be employed to enhance the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

1-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-3H-benzo[f]chromen-3-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to remove oxygen-containing groups or reduce double bonds.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, altering the compound’s properties .

Scientific Research Applications

1-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-3H-benzo[f]chromen-3-one has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-3H-benzo[f]chromen-3-one is unique due to its combination of a piperazine ring and a benzochromenone structure. This dual functionality allows it to interact with a broader range of molecular targets, potentially enhancing its biological activity and therapeutic potential .

Properties

IUPAC Name

1-[[4-(3-chlorophenyl)piperazin-1-yl]methyl]benzo[f]chromen-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21ClN2O2/c25-19-5-3-6-20(15-19)27-12-10-26(11-13-27)16-18-14-23(28)29-22-9-8-17-4-1-2-7-21(17)24(18)22/h1-9,14-15H,10-13,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZNGWFRTVWMNNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC(=O)OC3=C2C4=CC=CC=C4C=C3)C5=CC(=CC=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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